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Compound of Interest

Compound Name: MNI-D-aspartate

Cat. No.: B565837 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This document provides a detailed protocol and application notes for the two-photon uncaging

of MNI-D-aspartate, a technique used to precisely control the activation of N-methyl-D-

aspartate receptors (NMDARs) with high spatiotemporal resolution. This method is invaluable

for studying synaptic function, plasticity, and neuronal signaling pathways.

Introduction

Two-photon uncaging is a powerful technique that utilizes the principle of two-photon excitation

to release bioactive molecules from a "caged" and inactive state.[1][2][3] MNI (4-methoxy-7-

nitroindolinyl) is a commonly used caging group that can be efficiently cleaved by near-infrared

(NIR) light, typically around 720 nm.[3][4] Upon photolysis, MNI-D-aspartate releases D-

aspartate, a potent agonist of the NMDA receptor.[5][6] The spatial confinement of two-photon

excitation allows for the activation of NMDARs at the level of single dendritic spines, mimicking

synaptic transmission.[4][7]

Key Advantages of Two-Photon Uncaging of MNI-D-Aspartate:

High Spatial Resolution: Activation is confined to the focal volume, enabling the stimulation

of individual synapses.[4][8]
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Deep Tissue Penetration: The use of NIR light allows for uncaging deeper within scattering

brain tissue compared to one-photon (UV) uncaging.[1][2]

Reduced Phototoxicity: The limited excitation volume minimizes damage to surrounding

tissue.[1][2]

Precise Temporal Control: The timing of D-aspartate release can be controlled with

millisecond precision.

Quantitative Data Summary
The following tables summarize key quantitative parameters for two-photon uncaging of MNI-

caged compounds, primarily derived from studies on MNI-L-glutamate, which is expected to

have nearly identical photochemical properties to MNI-D-aspartate due to the shared MNI

caging group.

Table 1: Photochemical Properties of MNI-Caged Compounds

Parameter Value Reference

One-Photon Quantum Yield

(Φ)
0.065 - 0.085 [9]

Two-Photon Uncaging Cross-

Section (δu)
~0.06 GM at 730 nm [9]

Optimal Two-Photon Excitation

Wavelength
~720 nm [4]

Photolysis Half-Time ~200 ns [10]

Table 2: Typical Experimental Parameters for Two-Photon Uncaging
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Parameter Typical Range Reference

MNI-D-aspartate

Concentration
2.5 - 10 mM [4][11]

Laser Wavelength 720 nm [3][4]

Laser Power at Objective 5 - 35 mW [3]

Pulse Duration 0.5 - 5 ms [11][12]

Repetition Rate
0.5 - 2 Hz (for plasticity

induction)
[4]

Spatial Resolution 0.6 - 0.8 µm [8]

Experimental Protocols
This section provides a detailed methodology for performing two-photon uncaging of MNI-D-
aspartate in brain slices.

1. Preparation of Solutions

Artificial Cerebrospinal Fluid (ACSF): Prepare ACSF containing (in mM): 125 NaCl, 2.5 KCl,

1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 25 glucose. Bubble with 95% O2 / 5%

CO2 for at least 30 minutes before use. The pH should be 7.4.

MNI-D-aspartate Stock Solution: Prepare a stock solution of MNI-D-aspartate in ACSF. The

final experimental concentration typically ranges from 2.5 to 10 mM.[4][11] It is

recommended to prepare fresh or aliquot and store at -20°C, protected from light.

Internal Solution for Patch-Clamp: For electrophysiological recordings, a typical internal

solution contains (in mM): 135 Cs-methanesulfonate, 10 HEPES, 10 Na2-phosphocreatine, 4

MgCl2, 4 Na2-ATP, 0.4 Na-GTP, and a fluorescent dye (e.g., Alexa Fluor 488 or 594) for

visualization. The pH should be adjusted to 7.2-7.3.

2. Brain Slice Preparation

Anesthetize the animal according to approved institutional protocols.
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Perfuse transcardially with ice-cold, oxygenated slicing solution (a modified ACSF with

higher sucrose and lower Ca2+ may be used to improve slice health).

Rapidly dissect the brain and prepare 300-400 µm thick slices of the desired brain region

(e.g., hippocampus) using a vibratome in ice-cold, oxygenated slicing solution.

Transfer slices to a holding chamber with oxygenated ACSF and allow them to recover for at

least 1 hour at room temperature before experimentation.

3. Two-Photon Uncaging and Imaging Setup

Microscope: A two-photon laser scanning microscope equipped with a mode-locked

Ti:Sapphire laser is required.

Laser: The laser should be tunable to ~720 nm for uncaging MNI-D-aspartate.

Objective: A high numerical aperture (NA) water-immersion objective (e.g., 40x or 60x, NA

>0.8) is crucial for efficient two-photon excitation and high-resolution imaging.

Software: The microscope control software should allow for precise positioning of the

uncaging laser spot and control of the laser power and pulse duration.

Perfusion System: A perfusion system is necessary to deliver the MNI-D-aspartate-

containing ACSF to the brain slice in the recording chamber.

4. Experimental Procedure

Transfer a brain slice to the recording chamber on the microscope stage and continuously

perfuse with oxygenated ACSF containing MNI-D-aspartate.

Identify a target neuron using infrared differential interference contrast (IR-DIC) microscopy.

Establish a whole-cell patch-clamp recording from the target neuron. Fill the neuron with the

internal solution containing a fluorescent dye.

Switch to two-photon imaging to visualize the dendritic morphology of the patched neuron.

Select a dendritic spine or a small dendritic area for uncaging.
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Position the uncaging laser spot at the desired location, typically just off the spine head to

mimic synaptic release.

Deliver a short laser pulse (e.g., 1 ms at 10-20 mW) to uncage MNI-D-aspartate.

Record the resulting postsynaptic current (uncaging-evoked EPSC or uEPSC) or potential

(uEPSP) using the patch-clamp amplifier.

Simultaneously, calcium dynamics can be monitored by including a calcium indicator in the

internal solution and performing two-photon calcium imaging.

Adjust laser power and pulse duration to elicit a physiological response, often calibrated to

mimic the amplitude and kinetics of miniature EPSCs (mEPSCs).

Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling Pathway

The uncaging of D-aspartate leads to the activation of NMDA receptors, initiating a cascade of

downstream signaling events crucial for synaptic plasticity.
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Caption: NMDA receptor signaling cascade initiated by D-aspartate.

Experimental Workflow

The following diagram illustrates the key steps in a typical two-photon uncaging experiment.
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Caption: Workflow for two-photon uncaging experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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